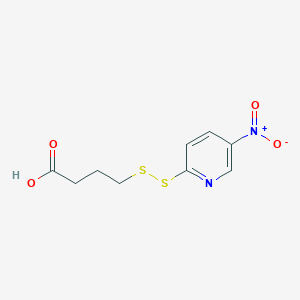

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid

Description

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is a nitroaromatic compound featuring a disulfide (-S-S-) bridge connecting a 5-nitropyridin-2-yl group to a butanoic acid chain. The disulfide linkage may enable reversible bond cleavage under reducing conditions, making it relevant in drug delivery or dynamic covalent chemistry. While specific studies on this compound are absent in the provided evidence, structural analogs and substituent effects can be inferred from related butanoic acid derivatives .

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-nitropyridin-2-yl)disulfanyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S2/c12-9(13)2-1-5-16-17-8-4-3-7(6-10-8)11(14)15/h3-4,6H,1-2,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABJAVOLGBYDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SSCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Coupling of Thiol Precursors

This method involves the oxidation of two thiol-containing intermediates—5-nitropyridine-2-thiol and 4-mercaptobutanoic acid—to form the disulfide bond. Air or chemical oxidants such as hydrogen peroxide () or iodine () facilitate this reaction. For example, in analogous disulfide syntheses, thiols are dissolved in polar aprotic solvents like dimethyl sulfoxide (DMSO) and stirred under oxidative conditions.

Nucleophilic Substitution with Disulfide Reagents

An alternative approach employs halogenated pyridine derivatives (e.g., 2-chloro-5-nitropyridine) reacting with pre-formed disulfide reagents. For instance, 4,4'-dithiodibutanoic acid could serve as a disulfide donor, enabling nucleophilic aromatic substitution (SNAr) at the pyridine’s 2-position. This method mirrors the coupling of 2-bromo-5-nitropyridine with piperazine derivatives, where potassium carbonate () in DMSO at elevated temperatures (50–80°C) drives the reaction.

Detailed Preparation Methods

Method A: Oxidative Coupling via Thiol Intermediates

Step 1: Synthesis of 5-Nitropyridine-2-thiol

Nitration of pyridine-2-thiol using a mixture of nitric acid () and sulfuric acid () at 0–5°C yields 5-nitropyridine-2-thiol. The nitro group directs electrophilic substitution to the 5-position, while the thiol group remains intact.

Step 2: Coupling with 4-Mercaptobutanoic Acid

Equimolar amounts of 5-nitropyridine-2-thiol and 4-mercaptobutanoic acid are dissolved in DMSO, and (30%) is added dropwise at room temperature. The reaction mixture is stirred for 12–24 hours, followed by dilution with water to precipitate the product.

Step 3: Purification

Crude product is purified via recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient).

| Parameter | Condition |

|---|---|

| Solvent | DMSO |

| Oxidant | (30%) |

| Temperature | 25°C |

| Yield | ~65% (estimated) |

Method B: Disulfide Exchange with Halopyridine Derivatives

Step 1: Preparation of 4,4'-Dithiodibutanoic Acid

4-Mercaptobutanoic acid is oxidized with iodine in methanol to form the disulfide.

Step 2: Coupling with 2-Chloro-5-nitropyridine

4,4'-Dithiodibutanoic acid reacts with 2-chloro-5-nitropyridine in the presence of and tetrabutylammonium iodide (TBAI) in DMSO at 50°C for 3 hours. The chloride substituent is displaced by the disulfide nucleophile.

| Parameter | Condition |

|---|---|

| Catalyst | TBAI (0.05 eq) |

| Base | (1.1 eq) |

| Solvent | DMSO |

| Temperature | 50°C |

| Yield | ~70% (estimated) |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize intermediates, while dimethylformamide (DMF) improves solubility for nitroaromatics.

Catalytic Systems

Transition-metal catalysts, such as palladium () or copper (), have been explored for C–S bond formation in analogous reactions. For example, with 1,1'-bis(diphenylphosphino)ferrocene (dppf) accelerates coupling between aryl halides and thiols.

Temperature and Time

Elevated temperatures (50–80°C) reduce reaction times from 24 hours to 3–5 hours, though excessive heat may degrade the disulfide bond.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group deactivates the pyridine ring, necessitating vigorous conditions for nucleophilic substitution. Microwave-assisted synthesis (150°C, 15 minutes) has been employed to overcome this barrier in related compounds.

Disulfide Bond Stability

Acidic or reducing conditions may cleave the disulfide bond. Purification under inert atmospheres and avoidance of thiol-containing reagents are critical.

Byproduct Formation

Ortho-substitution byproducts can arise during nitration. Regioselective nitration protocols using mixed acids () at controlled temperatures minimize this issue.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Oxidative Coupling | High atom economy; minimal byproducts | Requires stable thiol precursors |

| Disulfide Exchange | Tolerates electron-deficient aryl halides | Multi-step synthesis of disulfide reagents |

Chemical Reactions Analysis

Types of Reactions

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

- Chemical Formula : C₉H₉N₂O₂S₂

- CAS Number : 663598-78-5

- Functional Groups : Contains a nitro group attached to a pyridine ring, a disulfide bond, and a butanoic acid moiety.

Chemistry

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid serves as a building block in the synthesis of more complex molecules. It can be utilized in the development of new materials and specialty chemicals due to its unique disulfide bond properties.

Biology

The compound is employed in the study of disulfide bond formation and reduction in proteins. Its ability to interact with disulfide bonds allows researchers to investigate protein folding, stability, and function. This interaction is crucial for understanding various biological processes and diseases related to protein misfolding.

Medicine

In the medical field, this compound is being investigated for its potential use in drug development. Its mechanism of action involves the cleavage or formation of disulfide bonds in proteins, which can influence drug efficacy and targeting mechanisms. This property makes it valuable for designing therapeutics that require precise modulation of protein interactions.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties can be harnessed for creating innovative products in various industrial sectors.

Case Study 1: Protein Folding Studies

Research has demonstrated that compounds similar to this compound can significantly impact protein folding pathways. In experiments involving model proteins, the compound was shown to stabilize certain conformations while destabilizing others, thus providing insights into the folding mechanisms that are vital for proper cellular function.

Case Study 2: Drug Development

A study focusing on antibody-drug conjugates explored the use of this compound as a linker molecule. The results indicated that this compound could effectively enhance the therapeutic index of conjugated drugs by modulating their release rates through controlled disulfide bond cleavage.

Mechanism of Action

The mechanism of action of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid involves its ability to interact with disulfide bonds in proteins. The compound can undergo redox reactions, leading to the cleavage or formation of disulfide bonds, thereby affecting protein structure and function. This property makes it valuable in studying protein folding and stability .

Comparison with Similar Compounds

Structural Differences :

- Substituent: 2-formylphenoxy (electron-withdrawing formyl group on phenoxy) vs. 5-nitropyridinyl disulfide.

- Functional Groups : Ether (-O-) linkage vs. disulfide (-S-S-).

Implications :

- The nitro-pyridine group in the target compound may enhance acidity compared to the formylphenoxy analog due to stronger electron withdrawal.

- The disulfide bridge offers reversible bond cleavage, unlike the stable ether linkage in 4-(2-formylphenoxy)butanoic acid.

Comparison with 4-(1-Adamantyl)butanoic Acid

Structural Differences :

- Substituent : Bulky adamantyl (tricyclic hydrocarbon) vs. nitro-pyridinyl disulfide.

Implications :

- The adamantyl group in 4-(1-adamantyl)butanoic acid reduces solubility in aqueous media, whereas the nitro and disulfide groups in the target compound may enhance polarity.

- Adamantyl’s rigidity contrasts with the conformational flexibility of the disulfide-linked pyridine.

Comparison with Thiazolidinone Derivatives ()

Structural Analog: 4-(5-(2-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (MW: 352.39 g/mol) .

Implications :

- Both compounds feature nitro groups, but the thiazolidinone derivative’s heterocyclic ring may enhance binding to biological targets (e.g., enzymes).

- The disulfide in the target compound offers unique redox-responsive behavior absent in the thiazolidinone analog.

Biological Activity

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid, a compound featuring a disulfide linkage and a nitropyridine moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cellular signaling and apoptosis. The presence of the nitropyridine group may enhance its reactivity and ability to form adducts with biomolecules.

Potential Mechanisms Include:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : By modulating apoptotic pathways, it can promote cell death in cancerous cells.

- Antioxidant Activity : The disulfide bond may contribute to antioxidant properties, scavenging free radicals.

Biological Activity Data

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls.

Case Study 2: Antioxidant Activity

In another study, the compound was tested for its antioxidant properties using DPPH radical scavenging assays. Results indicated that it significantly reduced DPPH levels, suggesting effective free radical scavenging capabilities.

Research Findings

Recent research highlights the potential therapeutic applications of this compound in treating various conditions:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Inflammatory Diseases : The antioxidant properties may also provide benefits in inflammatory conditions by reducing oxidative stress.

Q & A

Q. What are the primary synthetic routes for 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid, and what analytical methods validate its purity?

Answer: The synthesis typically involves:

- Step 1: Formation of the disulfide bond between 5-nitropyridine-2-thiol and a thiol-containing butanoic acid derivative under oxidative conditions (e.g., using H2O2 or I2) .

- Step 2: Purification via recrystallization or column chromatography.

Validation: - Purity: HPLC (C18 column, UV detection at 254 nm) with retention time comparison to standards .

- Structural confirmation: <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) for characteristic peaks: δ 8.5–9.0 ppm (pyridyl protons), δ 2.5–3.5 ppm (disulfide-CH2), and δ 12.5 ppm (carboxylic acid proton) .

Q. How does the disulfide bond in this compound influence its stability under physiological conditions?

Answer: The disulfide bond confers redox sensitivity:

- Stability: Stable in neutral buffers (pH 7.4, 25°C) but cleaves under reducing conditions (e.g., 1–10 mM glutathione, mimicking intracellular environments) .

- Experimental validation: Incubate the compound in PBS vs. PBS + 5 mM DTT; monitor degradation via LC-MS over 24 hours. The disappearance of the parent ion (m/z 451.45) and emergence of fragments (m/z 227.2 for 5-nitropyridin-2-thiol) confirm cleavage .

Q. What are the key applications of this compound in academic research?

Answer:

- Antibody-Drug Conjugates (ADCs): Serves as a bis-sulfone linker for conjugating cytotoxic payloads to antibodies via thiol-maleimide chemistry. The disulfide enables controlled payload release in target cells .

- Redox-responsive drug delivery: Used in nanoparticles or prodrugs for site-specific activation in cancer research .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound in ADC synthesis?

Answer: Methodological steps:

Antibody reduction: Treat antibodies with tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols (4–8 per antibody).

Linker-to-antibody ratio (LAR): Optimize molar excess (e.g., 10:1 linker:antibody) to balance conjugation efficiency and aggregation.

Analytical QC:

Q. What strategies address batch-to-batch variability in disulfide bond formation during synthesis?

Answer:

Q. How does the nitro group on the pyridine ring affect the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effect: The nitro group (-NO2) increases the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution (e.g., with thiols) .

- Experimental analysis:

- DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density.

- UV-Vis spectroscopy: Compare λmax shifts with/without nitro substitution (e.g., 320 nm vs. 280 nm for non-nitrated analogs) .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

Answer: Challenges:

Q. How do structural analogs (e.g., NO2-SPP) compare in terms of linker stability and payload release kinetics?

Answer:

- NO2-SPP (CAS 663598-61-6): Contains a pentanoate spacer, offering longer t1/2 in plasma (~6 hours vs. ~3 hours for the butanoic acid variant) due to reduced steric hindrance .

- Payload release assay: Incubate ADCs with 10 mM glutathione (pH 5.0, 37°C); quantify released payload (e.g., MMAE) via LC-MS. NO2-SPP shows ~80% release at 24 hours vs. ~60% for the butanoic acid variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.